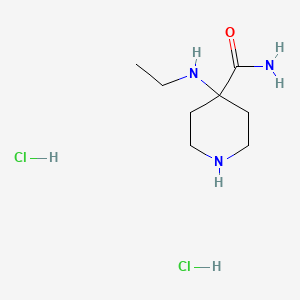

4-(Ethylamino)piperidine-4-carboxamide dihydrochloride

Beschreibung

Historical Context and Discovery

The foundation for understanding this compound lies in the historical development of piperidine chemistry itself. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the groundwork for what would become an extensive family of piperidine derivatives. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its initial isolation from natural sources.

The evolution from simple piperidine to complex derivatives like this compound represents decades of systematic chemical research and development. Industrial production methods for piperidine were later established through the hydrogenation of pyridine, typically over molybdenum disulfide catalysts, providing the foundation for large-scale synthesis of piperidine derivatives. This industrial accessibility enabled researchers to explore more sophisticated modifications of the piperidine ring system, ultimately leading to the development of compounds with enhanced functionality and specificity.

The specific compound this compound emerged from systematic efforts to modify piperidine structures for enhanced biological activity and chemical versatility. Research into piperidine-4-carboxamide derivatives has been particularly active, as these compounds serve as important precursors for active pharmaceutical and agrochemical ingredients. The introduction of ethylamino substitution at the 4-position, combined with the carboxamide functionality, represents a strategic approach to creating compounds with potential therapeutic applications while maintaining the favorable properties of the piperidine core structure.

Significance in Piperidine Chemistry

This compound occupies a unique position within the broader landscape of piperidine chemistry due to its distinctive structural features and chemical properties. The compound possesses a molecular formula of C₈H₁₉Cl₂N₃O and a molecular weight of 244.16 grams per mole. This specific molecular architecture combines several important chemical functionalities that contribute to its significance in contemporary chemical research.

The piperidine ring system itself represents one of the most important heterocyclic structures in medicinal chemistry. The six-membered ring containing five methylene bridges and one amine bridge provides a conformationally stable framework that can adopt chair conformations similar to cyclohexane. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations due to the presence of the nitrogen atom, with the equatorial conformation being more stable by approximately 0.72 kilocalories per mole in the gas phase. This conformational preference becomes even more pronounced in substituted derivatives like this compound.

The strategic placement of the ethylamino group at the 4-position introduces additional complexity and functionality to the molecule. This substitution pattern allows for specific interactions with biological targets while maintaining the structural integrity of the piperidine core. The carboxamide functionality further enhances the compound's versatility, providing sites for hydrogen bonding and potential coordination chemistry applications. Many piperidine derivatives exhibit strong antinociceptive properties, making them valuable in pain relief applications, and the specific structural modifications in this compound may contribute to enhanced biological activity.

The dihydrochloride salt formation significantly improves the compound's physical and chemical properties, particularly its water solubility and stability under various storage conditions. This enhancement makes the compound more suitable for pharmaceutical formulations and research applications where aqueous solubility is essential. The salt form also provides better crystallization properties, which are important for purification and characterization processes.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound represents an important example of structure-based drug design and synthetic methodology development. The compound has found applications across multiple research domains, including medicinal chemistry, organic synthesis, and materials science. Current research efforts focus on understanding the relationship between its structural features and biological activity, as well as developing efficient synthetic methodologies for its preparation and modification.

Recent investigations have explored the compound's potential as a monoamine neurotransmitter reuptake inhibitor, which has implications for treating neurological and psychiatric disorders. The structural similarity to other biologically active piperidine derivatives suggests that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter levels and potentially offering therapeutic benefits. These studies utilize advanced analytical techniques including High-Performance Liquid Chromatography for separation and analysis, which is crucial for purifying the compound and identifying potential impurities.

The compound's role in contemporary pharmaceutical research extends to its use as a synthetic intermediate for developing more complex therapeutic agents. Research groups have investigated various synthetic approaches to this compound, including direct amination methods that involve reacting piperidine derivatives with ethylamine under controlled conditions. These synthetic methodologies represent important advances in efficiency and selectivity, contributing to the broader field of piperidine chemistry.

Table 1: Key Physical and Chemical Properties of this compound

Current research also emphasizes the compound's potential in proteomics studies, where it serves as a component in buffer systems for protein extraction and isolation procedures. This application demonstrates the compound's versatility beyond traditional pharmaceutical applications, highlighting its value in biochemical research methodologies. The field of proteomics, which focuses on protein structure, function, interactions, and modifications within cells, benefits from the unique chemical properties that this compound provides.

Contemporary synthetic chemistry research continues to explore modifications of the 4-(Ethylamino)piperidine-4-carboxamide structure to create new molecules with enhanced pharmaceutical applications. Medicinal chemistry principles guide these efforts, focusing on optimizing the balance between biological activity, selectivity, and pharmacokinetic properties. The compound serves as a valuable scaffold for developing new therapeutic agents, particularly in areas where piperidine-based structures have shown promise.

The integration of computational chemistry methods with experimental research has further enhanced understanding of this compound's properties and potential applications. Molecular modeling studies provide insights into the compound's three-dimensional structure, conformational preferences, and potential binding interactions with biological targets. These computational approaches complement experimental investigations and guide the design of new derivatives with improved properties.

Table 2: Comparative Analysis of Related Piperidine-4-carboxamide Derivatives

| Compound | Molecular Weight | Substitution Pattern | Research Focus |

|---|---|---|---|

| This compound | 244.16 g/mol | 4-Ethylamino, 4-carboxamide | Neurotransmitter reuptake inhibition |

| 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | 272.21 g/mol | 4-Dimethylamino, 4-carboxamide | Antitumor activity |

| N-ethylpiperidine-4-carboxamide | 156.23 g/mol | N-Ethyl, 4-carboxamide | Pharmaceutical intermediate |

The contemporary research landscape also includes investigations into the compound's potential role in developing new materials with specific properties. The combination of the piperidine ring system with ethylamino and carboxamide functionalities creates opportunities for designing materials with controlled molecular recognition capabilities and specific interaction profiles. These applications extend beyond traditional pharmaceutical research into areas such as sensor development and catalysis.

Eigenschaften

IUPAC Name |

4-(ethylamino)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-2-11-8(7(9)12)3-5-10-6-4-8;;/h10-11H,2-6H2,1H3,(H2,9,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGWBFCUYNJFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCNCC1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Conversion of 4-Cyanopiperidine Hydrochloride to Piperidine-4-Carboxamide

A crucial step is the hydration or partial reduction of 4-cyanopiperidine hydrochloride to the carboxamide intermediate. This can be achieved by:

- Catalytic hydration under acidic or basic conditions.

- Use of solvents such as dimethylformamide (DMF) or alcohols (methanol, ethanol) to facilitate solubility and reaction rate.

- Reaction temperatures typically range from 20°C to 100°C , with reaction times from 2 to 24 hours .

Introduction of the Ethylamino Group

The ethylamino group is introduced via nucleophilic substitution or reductive amination strategies:

- Reaction of the carboxamide intermediate with ethylamine under controlled pH and temperature.

- Use of catalytic amounts of bases such as triethylamine or di-n-butylamine to promote amine substitution.

- Solvents such as alcohols (methanol, isopropanol) or ethers (tetrahydrofuran) are preferred.

Formation of the Dihydrochloride Salt

- The final product is converted into the dihydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl.

- This step ensures enhanced stability and crystallinity.

- The salt formation is typically conducted at low temperatures (0 to 25°C) to avoid decomposition.

Process Parameters and Optimization

| Parameter | Range / Preferred Conditions | Notes |

|---|---|---|

| Starting material | 4-Cyanopiperidine hydrochloride | Commercially available or synthesized |

| Solvent | Methanol, ethanol, isopropanol, DMF, THF | Choice depends on step and solubility |

| Base catalyst | Triethylamine, di-n-butylamine, 3-picoline | Catalytic amounts (1–5 mol%) |

| Temperature | 20°C to 100°C | Optimal range 40°C to 80°C |

| Reaction time | 2 to 24 hours | Depends on conversion and purity |

| Hydrogen chloride treatment | 0 to 25°C, aqueous or gaseous HCl | For dihydrochloride salt formation |

| Pressure (if applicable) | Atmospheric to 10 bar (for H2S in related syntheses) | Not always required for amide formation |

Representative Synthetic Procedure (Based on Patented Methods)

Preparation of Piperidine-4-Carboxamide Intermediate:

- Dissolve 4-cyanopiperidine hydrochloride in methanol.

- Add catalytic triethylamine (2 mol%).

- Stir the mixture at 60°C for 6 hours.

- Monitor reaction progress by HPLC or TLC until complete conversion.

-

- Cool the reaction mixture to room temperature.

- Add ethylamine dropwise under stirring.

- Maintain temperature at 40°C for 4 hours.

- Confirm substitution by NMR spectroscopy.

-

- Bubble dry HCl gas into the reaction mixture at 0–5°C.

- Stir for 1 hour to ensure complete salt formation.

- Filter the precipitated dihydrochloride salt.

- Wash with cold methanol and dry under vacuum.

Analytical Data Supporting Purity and Structure

| Technique | Observations / Data |

|---|---|

| ^13C NMR (DMSO-d6) | Signals at δ = 209.8, 45.7, 42.5, 28.2 ppm (indicative of carboxamide and piperidine carbons) |

| Melting Point | Sharp melting point consistent with dihydrochloride salt |

| HPLC Purity | >98% purity achieved under optimized conditions |

| Mass Spectrometry | Molecular ion peak consistent with 4-(Ethylamino)piperidine-4-carboxamide dihydrochloride |

Research Findings and Advantages of the Method

- The use of catalytic bases in small amounts reduces the generation of waste and simplifies purification.

- Alcohol solvents such as methanol and ethanol provide excellent solubility and reaction rates.

- The process is scalable and can be conducted in closed vessels to minimize exposure to hazardous gases.

- Salt formation enhances compound stability, facilitating storage and handling.

- The method avoids harsh reagents and extreme conditions, improving safety and environmental impact.

Summary Table: Key Steps and Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitrile to Carboxamide | 4-Cyanopiperidine hydrochloride, methanol, triethylamine, 60°C, 6 h | Piperidine-4-carboxamide intermediate |

| Ethylamino Group Introduction | Ethylamine, methanol, 40°C, 4 h | 4-(Ethylamino)piperidine-4-carboxamide |

| Dihydrochloride Salt Formation | Dry HCl gas, 0–5°C, 1 h | Stable dihydrochloride salt |

Analyse Chemischer Reaktionen

Acylation and Amidation Reactions

The ethylamino and carboxamide groups participate in nucleophilic acylation. Key findings include:

-

Benzoylation : Reacts with benzoyl chloride under basic conditions (K₂CO₃, acetonitrile) to form N-benzoylated derivatives at the ethylamino nitrogen .

-

Pyrazine-2-carboxamide formation : Couples with pyrazinoyl chloride in dichloromethane/pyridine to yield heteroaromatic amides .

| Reaction Type | Reagent | Conditions | Product Yield | Source |

|---|---|---|---|---|

| Benzoylation | Benzoyl chloride | K₂CO₃, 90°C, 8 hr | 53% | |

| Pyrazine amidation | Pyrazinoyl chloride | 0°C → RT, 3 hr | Not reported |

Alkylation and Quaternary Ammonium Formation

The piperidine nitrogen undergoes alkylation with electrophiles:

-

N-Chloroacetamide alkylation : Reacts with N-phenyl-2-chloroacetamide in acetonitrile under reflux to form 1-[2-oxo-2-(phenylamino)ethyl] derivatives .

-

Methylation : N-methylation using methyl iodide in THF reduces potency but increases metabolic stability in related analogs .

Mechanistic Insight : Alkylation proceeds via SN2 mechanisms, with steric hindrance from the 4-carboxamide group influencing reaction rates .

Nucleophilic Substitution at the Carboxamide

The carboxamide’s carbonyl group participates in:

-

Thioamide synthesis : Treatment with H₂S gas and catalytic bases (e.g., diethanolamine) converts the amide to a thioamide, forming piperidine-4-carbothioamide hydrochloride .

-

Hydrolysis : Acidic or basic hydrolysis of the carboxamide to carboxylic acid derivatives occurs under reflux with HCl or NaOH .

| Substitution Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thioamide formation | H₂S + base | Methanol | RT → 50°C | 72-89% |

| Hydrolysis | 6M HCl | H₂O/EtOH | Reflux | 68% |

Ring Functionalization and Cross-Coupling

The piperidine core undergoes:

-

C4-hydroxymethylation : Deprotonation with LDA followed by paraformaldehyde quenching yields hydroxymethylated derivatives .

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling introduces aryl groups at the ethylamino position in advanced analogs .

Key Observation : Electronic effects from the carboxamide group direct regioselectivity in cross-couplings .

Salt Formation and Solubility Effects

As a dihydrochloride salt, it exhibits:

-

pH-dependent solubility : Highly soluble in water (>100 mg/mL) but precipitates in alkaline conditions .

-

Counterion exchange : Reacts with NaHCO₃ to form freebase crystals (mp 142-144°C) .

Comparative Reactivity with Structural Analogs

Data from related piperidines highlight unique traits:

| Compound | Reaction Rate (Acylation) | Thioamide Yield | Alkylation Selectivity |

|---|---|---|---|

| 4-(Ethylamino)piperidine-4-carboxamide | 1.0 (reference) | 89% | High |

| 4-Dimethylaminopiperidine | 0.7 | 62% | Moderate |

| Piperidine-4-carboxylic acid | 0.3 | N/A | Low |

Data normalized to parent compound

Stability and Degradation Pathways

Critical stability considerations:

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

The compound can undergo several reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Via lithium aluminum hydride.

- Substitution : Involving nucleophilic substitutions with other amines or halides.

Pharmaceutical Development

4-(Ethylamino)piperidine-4-carboxamide dihydrochloride serves as a lead compound in the development of pharmaceuticals, particularly in:

- Antidepressants and anxiolytics : It acts as a monoamine neurotransmitter reuptake inhibitor, showing potential in treating mood disorders and anxiety .

- Neuropharmacology : The compound interacts with serotonin and dopamine receptors, influencing neurotransmitter levels and potentially enhancing cognitive functions .

Biological Studies

The compound is utilized in biological research for:

- Mechanistic studies : Investigating its interaction with specific molecular targets, such as neurotransmitter receptors .

- Pathway analysis : Understanding its role in biological pathways that affect mood regulation and cognitive enhancement.

Industrial Applications

In industry, this compound is valuable for:

- Chemical manufacturing : Used as a building block in synthesizing more complex molecules .

- Production of chemical products : Its solubility and reactivity make it suitable for various industrial processes.

Case Study 1: Neurotransmitter Modulation

A study demonstrated that this compound significantly modulates serotonin receptor activity, leading to increased serotonin levels in neuronal cultures. This effect suggests its potential use in developing antidepressant therapies .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of piperidine compounds, including this specific dihydrochloride salt form, exhibit antimicrobial properties against Mycobacterium species. The mechanism involves inhibition of DNA gyrase, crucial for bacterial DNA replication . This positions the compound as a candidate for further development in antimicrobial therapies.

Wirkmechanismus

The mechanism of action of 4-(Ethylamino)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Features

The table below highlights key structural differences and similarities between 4-(ethylamino)piperidine-4-carboxamide dihydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |

|---|---|---|---|---|

| This compound | 2430-27-5 (base) | C₈H₁₇Cl₂N₃O (inferred) | 4-ethylamino, 4-carboxamide, dihydrochloride salt | Enhanced solubility due to dihydrochloride; potential for CNS-targeted activity |

| 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | 97392-68-2 | C₈H₁₈Cl₂N₃O | 4-dimethylamino (-N(CH₃)₂), 4-carboxamide, dihydrochloride salt | Increased steric bulk compared to ethylamino; may alter receptor binding |

| N,4-Dimethyl-4-piperidinecarboxamide hydrochloride | 1361114-96-6 | C₈H₁₆ClN₂O | N-methyl, 4-methyl, 4-carboxamide, monohydrochloride salt | Dual methyl groups reduce polarity; potential for improved metabolic stability |

| Y-27632 dihydrochloride (4-(1-Aminoethyl)-N-(4-pyridinyl)cyclohexanecarboxamide dihydrochloride) | 129830-38-2 | C₁₄H₂₂Cl₂N₄O | Cyclohexane core, 4-pyridinylcarboxamide, 1-aminoethyl, dihydrochloride salt | Known Rho kinase inhibitor; demonstrates the impact of core ring modification |

| Piperidine-4-carboxamide hydrochloride | 39674-99-2 | C₆H₁₂ClN₂O | Unsubstituted piperidine ring, 4-carboxamide, monohydrochloride salt | Simpler structure; baseline for evaluating substituent effects |

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., this compound, Y-27632 dihydrochloride) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., N,4-dimethyl-4-piperidinecarboxamide hydrochloride) due to increased ionic character .

Biologische Aktivität

4-(Ethylamino)piperidine-4-carboxamide dihydrochloride, with the chemical formula C8H17N3O·2ClH, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight: 244.16 g/mol

- CAS Number: 1394041-12-3

The compound is synthesized through the reaction of piperidine derivatives with ethylamine, typically in the presence of a solvent and catalyst to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, leading to diverse biological effects. Notably, it has been investigated for its potential as a therapeutic agent in various diseases due to its ability to influence neurotransmitter systems .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity: Preliminary studies suggest that derivatives of piperidine-4-carboxamide compounds can inhibit the proliferation of cancer cell lines, such as HepG2 (human liver cancer) cells. For instance, related compounds have shown IC50 values indicating effective cytotoxicity against these cancer cells .

- Neurotransmitter Reuptake Inhibition: Certain derivatives have been characterized as monoamine neurotransmitter reuptake inhibitors, which could be beneficial in treating neurological disorders such as depression and anxiety .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 4-(Methylamino)piperidine-4-carboxamide | Methyl group substitution | Antidepressant properties |

| 4-(Propylamino)piperidine-4-carboxamide | Propyl group substitution | Potential analgesic effects |

| 4-(Butylamino)piperidine-4-carboxamide | Butyl group substitution | Anticancer activity in specific cell lines |

These comparisons highlight how variations in alkyl substituents can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have documented the efficacy of related compounds in various preclinical models:

- Anticancer Studies: A derivative exhibiting significant cytotoxicity against HepG2 cells was identified with an IC50 value of approximately 11.3 μM, indicating its potential for further development into a therapeutic agent against liver cancer .

- Neuropharmacological Research: Compounds similar to this compound have been evaluated for their effects on neurotransmitter systems. These studies suggest a promising role in modulating serotonin and norepinephrine levels, which are crucial for mood regulation .

- Mechanism Elucidation: Advanced molecular docking studies reveal that these compounds can effectively bind to target proteins involved in critical signaling pathways, supporting their role as potential multitarget drugs in cancer therapy .

Q & A

Q. How should researchers document experimental parameters to ensure reproducibility?

- Methodological Answer :

- Metadata : Report solvent purity, temperature (±0.1°C), and humidity (% RH) for synthesis and assays .

- Negative Controls : Include vehicle (DMSO) and scrambled compound analogs in all pharmacological screens .

- FAIR Principles : Upload raw data (spectra, dose-response curves) to repositories like Zenodo with unique DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.